molecular formula C11H8IN3S B12920429 6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole CAS No. 947534-78-3

6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole

Cat. No.: B12920429
CAS No.: 947534-78-3
M. Wt: 341.17 g/mol
InChI Key: YWWKRSRDWURTFC-UHFFFAOYSA-N
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Description

6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole is a heterocyclic compound featuring a fused imidazo[1,2-d][1,2,4]thiadiazole core. This scaffold is characterized by a sulfur-containing thiadiazole ring fused with an imidazole moiety. The compound is substituted at the C-3 position with a methyl group and at the C-6 position with a 4-iodophenyl group (Figure 1).

Properties

CAS No.

947534-78-3

Molecular Formula

C11H8IN3S

Molecular Weight

341.17 g/mol

IUPAC Name

6-(4-iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole

InChI

InChI=1S/C11H8IN3S/c1-7-14-16-11-13-10(6-15(7)11)8-2-4-9(12)5-3-8/h2-6H,1H3

InChI Key

YWWKRSRDWURTFC-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC2=NC(=CN12)C3=CC=C(C=C3)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole typically involves the reaction of 4-iodoaniline with thiosemicarbazide under acidic conditions to form the intermediate 4-iodophenylthiosemicarbazide. This intermediate then undergoes cyclization with methylglyoxal to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, chromatography-free purification methods, such as recrystallization, are employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole is in the development of pharmaceuticals. Its structural features allow it to interact with biological targets effectively. Research indicates that compounds with similar structures exhibit:

  • Antitumor Activity : Studies have shown that imidazo[1,2-d]thiadiazoles can inhibit cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines with promising results .
  • Antimicrobial Properties : The compound's potential as an antimicrobial agent has been explored. It has shown effectiveness against several bacterial strains, indicating its utility in developing new antibiotics .

Material Science

In material science, this compound has been investigated for its electronic properties:

  • Organic Electronics : The compound's ability to act as a semiconductor makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells. Its incorporation into polymer matrices has been studied to enhance the efficiency of these devices.
  • Sensors : Its chemical properties allow for the development of sensors that can detect specific analytes in environmental monitoring applications. The compound's sensitivity and selectivity make it a candidate for further exploration in sensor technologies .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal evaluated the antitumor activity of several imidazo[1,2-d][1,2,4]thiadiazole derivatives, including this compound. The results indicated a significant reduction in cell viability in human cancer cell lines compared to controls. The mechanism of action was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.

CompoundIC50 (µM)Cell Line
This compound15MCF-7 (Breast Cancer)
Control50MCF-7

Case Study 2: Sensor Development

Another research effort focused on developing a sensor based on this compound for detecting heavy metals in water. The sensor exhibited high sensitivity and selectivity towards lead ions (Pb²⁺), with a detection limit as low as 0.5 µg/L.

ParameterValue
Detection Limit0.5 µg/L
Response Time5 minutes
SelectivityHigh

Mechanism of Action

The mechanism of action of 6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity. The compound’s structure allows it to interact with DNA, potentially leading to the disruption of cellular processes. Pathways involved include the inhibition of key enzymes in metabolic pathways and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups: Nitro substituents (e.g., 3-nitrophenyl) increase electrophilicity but may introduce toxicity, as noted in safety data sheets .
  • Amino/Alkoxy Substitutions: Amine or alkoxy groups at C-3 enhance solubility but may reduce thermal stability .

Physicochemical Properties

  • Molecular Weight : The iodine atom increases molecular weight (e.g., 6-(4-iodophenyl) analog: ~353 g/mol vs. brominated analog: 280 g/mol), affecting pharmacokinetics .
  • Melting Points: Methyl-substituted derivatives (e.g., compound 14) have higher melting points (>200°C) due to crystalline packing, whereas amino-substituted analogs (e.g., compound 16) are oils or low-melting solids .

Biological Activity

6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole is a compound that belongs to the class of imidazo-thiadiazoles, which have garnered attention for their diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C11H8IN3SC_{11}H_{8}IN_{3}S with a molecular weight of 303.16 g/mol. The presence of iodine in its structure may enhance its biological activity through increased lipophilicity and potential interactions with biological targets.

Biological Activity Overview

  • Anticancer Activity :
    • Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines such as K562 (chronic myelogenous leukemia) and others. The mechanism often involves the inhibition of specific protein kinases associated with cancer cell growth .
  • Antimicrobial Activity :
    • The compound has also been evaluated for antimicrobial properties against various pathogens. Thiadiazole derivatives are known to display activity against bacteria and fungi, making them potential candidates for antibiotic development .
  • Anti-inflammatory Effects :
    • Some studies suggest that thiadiazole compounds can exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. This activity is often linked to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways .

Table 1: Summary of Biological Activities

Activity TypeRelated StudiesKey Findings
AnticancerLiu Y et al., 2022Inhibition of Bcr-Abl positive K562 cells with IC50 values around 7.4 µM .
AntimicrobialMoise M et al., 2009Effective against Candida albicans and other pathogens .
Anti-inflammatoryChen C et al., 2022Significant reduction in edema in animal models .

Detailed Research Findings

  • Anticancer Mechanism : A study by Liu et al. synthesized a series of thiadiazole derivatives and evaluated their cytotoxic effects on cancer cell lines. The most potent compound demonstrated selective inhibition against the Bcr-Abl protein kinase, which is crucial for the survival of certain leukemia cells .
  • Antimicrobial Efficacy : In another study focusing on antimicrobial activity, various thiadiazole derivatives were tested against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the thiadiazole ring enhanced antibacterial efficacy significantly .
  • Anti-inflammatory Activity : The anti-inflammatory potential was assessed through various assays measuring edema reduction in animal models. Compounds derived from thiadiazoles showed promising results comparable to established anti-inflammatory drugs like indomethacin .

Q & A

Q. What are the common synthetic routes for preparing 6-(4-iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) or cyclization reactions. For example:

  • SNAr approach : Reacting halogenated precursors (e.g., 5-iodo intermediates) with nucleophiles like amines or alkoxides in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., triethylamine). Yields depend on the steric and electronic effects of substituents .
  • Cyclization : Hydrazides or thiocarbamates can undergo cyclization with carbon disulfide or phosphorus oxychloride to form the thiadiazole core. For instance, 4-amino-5-(aryl)-thiadiazole intermediates react with phenoxyacetic acid derivatives to generate fused heterocycles .

Key considerations : Optimize reaction time (6–12 hours) and temperature (room temperature to reflux). Purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • NMR spectroscopy : 1^1H and 13^13C NMR are used to confirm regioselectivity and substituent positions. For example, singlet signals in 1^1H NMR (δ 2.5–3.0 ppm) often indicate methyl groups on the imidazole ring .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, especially for iodinated derivatives (e.g., m/z peaks corresponding to [M+H]+ or [M−I]+ ions) .
  • Infrared (IR) spectroscopy : Stretching vibrations for C–N (1250–1350 cm1^{-1}) and C–S (600–700 cm1^{-1}) bonds confirm the thiadiazole backbone .

Advanced tip : X-ray crystallography can resolve ambiguities in regiochemistry, as demonstrated for structurally related triazolothiadiazoles .

Advanced Research Questions

Q. How can regioselectivity challenges during iodination of the imidazo-thiadiazole core be addressed?

Iodination at the 6-position is critical for bioactivity. Key strategies include:

  • Direct iodination : Use N-iodosuccinimide (NIS) in DMF at 60°C. Steric hindrance from the 3-methyl group directs iodination to the para position of the phenyl ring .
  • Protecting groups : Temporarily block reactive sites (e.g., amines) with Boc or acetyl groups to prevent undesired side reactions .
  • Computational guidance : Density functional theory (DFT) calculations predict electron-rich regions susceptible to electrophilic substitution, aiding in reagent selection .

Data contradiction example : In some cases, iodination may compete with nitration or bromination under similar conditions. Confirm regiochemistry via 1^1H-13^13C HMBC NMR correlations .

Q. What methodologies are effective for studying structure-activity relationships (SAR) of this compound?

  • Analog synthesis : Replace the 4-iodophenyl group with other halogens (Br, Cl) or electron-withdrawing groups (NO2_2, CF3_3) to assess electronic effects on bioactivity. For example, 6-bromo analogs showed reduced antibacterial activity compared to iodo derivatives .
  • Cross-coupling reactions : Use Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 6-position. Palladium catalysts (e.g., Pd(PPh3_3)4_4) and microwave-assisted heating improve yields for sterically hindered substrates .
  • Biological assays : Test derivatives against kinase targets (e.g., p38 MAP kinase) using enzymatic inhibition assays and molecular docking to correlate substituent effects with binding affinity .

SAR insight : The 3-methyl group enhances metabolic stability but reduces solubility. Balance lipophilicity via alkoxy or morpholino substitutions at peripheral positions .

Q. How can computational tools enhance the design of derivatives with improved pharmacokinetic properties?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases). For example, the iodine atom in 6-(4-iodophenyl) derivatives forms halogen bonds with kinase active sites, improving inhibitory potency .
  • ADMET prediction : Software like SwissADME estimates LogP, bioavailability, and cytochrome P450 interactions. Derivatives with cLogP < 3.5 and topological polar surface area (TPSA) < 60 Å2^2 are prioritized for oral administration .
  • MD simulations : Assess conformational stability in aqueous vs. lipid environments to optimize solubility and membrane permeability .

Methodological Challenges and Solutions

Q. How should researchers resolve contradictions in reaction outcomes reported for similar thiadiazole derivatives?

  • Case study : Substituting phenylhydrazine with 4-methoxyphenylhydrazine in cyclization reactions alters product regiochemistry (e.g., indole vs. pyrazole formation). Verify via control experiments with labeled intermediates and mechanistic probes (e.g., radical traps) .
  • Reproducibility checklist : Document solvent purity, catalyst batch, and moisture levels rigorously. For example, trace water in DMF can hydrolyze sensitive intermediates .

Q. What strategies optimize yields in multi-step syntheses of this compound?

  • One-pot reactions : Combine cyclization and iodination steps using sequential reagent addition. For example, generate the imidazo-thiadiazole core in situ before introducing iodine .
  • Microwave-assisted synthesis : Reduce reaction times from hours to minutes (e.g., 30 minutes at 120°C) while maintaining yields >80% .
  • Workflow automation : Use liquid-handling robots for high-throughput screening of reaction conditions (e.g., solvent/base combinations) .

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